1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea
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Overview
Description
1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiophene ring, and a urea moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a phenyl halide in the presence of a base to form the pyrazol-1-ylphenyl intermediate.
Formation of the Hydroxyethyl Group: The intermediate undergoes a reaction with an epoxide or a halohydrin to introduce the hydroxyethyl group.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.
Coupling Reaction: The final step involves the coupling of the hydroxyethyl-pyrazol-1-ylphenyl intermediate with the thiophene derivative in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of halogenated or nitrated thiophene derivatives
Scientific Research Applications
1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It has shown promise in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular pathways. It is also used as a tool compound to study the role of specific enzymes and receptors.
Chemical Biology: Researchers use this compound to develop probes and assays for the detection and quantification of biological molecules.
Industrial Applications: The compound’s unique chemical structure makes it a valuable intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate signaling pathways. The hydroxyethyl group and the urea moiety play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylamine
- 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylcarbamate
- 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylthiourea
Uniqueness
1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and thiophene rings, along with the hydroxyethyl and urea moieties, allows for diverse interactions with biological targets and chemical reactivity. This makes the compound a versatile tool in scientific research and a potential candidate for drug development.
Properties
IUPAC Name |
1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c21-14(11-17-16(22)19-15-3-1-10-23-15)12-4-6-13(7-5-12)20-9-2-8-18-20/h1-10,14,21H,11H2,(H2,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMRHELPGZAHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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